molecular formula C16H12ClN3O6S B13942589 4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 536986-10-4

4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid

Cat. No.: B13942589
CAS No.: 536986-10-4
M. Wt: 409.8 g/mol
InChI Key: NSZBFHPZKAZFEK-UHFFFAOYSA-N
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Description

4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with a molecular formula of C16H12ClN3O6S . This compound is characterized by the presence of a chloro group, a nitrophenoxy group, and a carbamothioylamino group attached to a benzoic acid core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid involves multiple steps, typically starting with the preparation of the benzoic acid derivative. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the phenoxy ring.

    Acylation: Formation of the acetyl group through Friedel-Crafts acylation.

    Chlorination: Introduction of the chloro group to the benzoic acid ring.

    Carbamothioylation: Addition of the carbamothioylamino group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and carbamothioylamino groups also contribute to its reactivity and interaction with molecular pathways .

Comparison with Similar Compounds

Similar compounds include:

    4-Chloro-3-nitrobenzoic acid: Shares the chloro and nitro groups but lacks the carbamothioylamino group.

    2-(2-Nitrophenoxy)acetic acid: Contains the nitrophenoxy group but lacks the chloro and carbamothioylamino groups.

    4-Chloro-2-(2-nitrophenoxy)acetamido benzoic acid: Similar structure but with an acetamido group instead of carbamothioylamino.

The uniqueness of 4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

536986-10-4

Molecular Formula

C16H12ClN3O6S

Molecular Weight

409.8 g/mol

IUPAC Name

4-chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12ClN3O6S/c17-10-6-5-9(15(22)23)7-11(10)18-16(27)19-14(21)8-26-13-4-2-1-3-12(13)20(24)25/h1-7H,8H2,(H,22,23)(H2,18,19,21,27)

InChI Key

NSZBFHPZKAZFEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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